molecular formula C19H22N6O2 B3013718 (1-甲基-1H-1,2,3-三唑-4-基)(3-((3-(邻甲苯基)-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)甲苯酮 CAS No. 1705103-66-7

(1-甲基-1H-1,2,3-三唑-4-基)(3-((3-(邻甲苯基)-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)甲苯酮

货号 B3013718
CAS 编号: 1705103-66-7
分子量: 366.425
InChI 键: LPDBJYLOTWIERB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, "(1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone," is a derivative of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole. This class of compounds has been synthesized to include either a piperidine or pyrrolidine ring and has demonstrated strong antimicrobial activity . The presence of the 1,2,4-oxadiazole and triazole rings in the structure suggests a potential for interaction with biological targets, which may contribute to its antimicrobial properties.

Synthesis Analysis

The synthesis of related 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives has been reported, where these compounds were obtained through a series of chemical reactions that likely involve the formation of the 1,2,4-oxadiazole ring followed by the introduction of the triazole moiety . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed, possibly involving a substitution reaction to introduce the o-tolyl group and the piperidine ring.

Molecular Structure Analysis

While the specific molecular structure of the compound is not described, related compounds have been characterized using various spectroscopic techniques and single crystal X-ray diffraction studies . These studies have revealed that the piperidine ring can adopt a chair conformation, and the overall geometry around certain atoms, such as sulfur in related compounds, can be distorted tetrahedral. It is reasonable to assume that the compound may exhibit similar structural features, including conformations and geometries that are conducive to its biological activity.

Chemical Reactions Analysis

The compound's chemical reactivity can be inferred from related studies. For instance, the presence of the 1,2,4-oxadiazole and triazole rings suggests that the compound may participate in various chemical reactions, such as nucleophilic substitution or addition, depending on the interacting species . The molecular electrostatic potential map of related compounds can help identify reactive sites on the molecular surface, which could be useful in predicting the compound's behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be extrapolated from related studies. For example, the thermal stability of similar compounds has been assessed using thermogravimetric analysis, indicating stability over a certain temperature range . The compound's solubility, melting point, and other physical properties would be important for its practical application, especially in antimicrobial settings. The electronic properties, such as the HOMO-LUMO energy gap, have been evaluated for related compounds using density functional theory calculations, which could provide insights into the electronic behavior and stability of the compound .

科学研究应用

结构表征和合成

对类似杂环化合物的研究集中在它们的合成和结构表征上,提供了对它们的化学性质和进一步修饰潜力的见解。例如,研究详细描述了“(5-甲基-3-苯基-1H-吡唑-1-基)-[5-(对甲苯基氨基)-2H-1,2,3-三唑-4-基]甲苯酮”等化合物的合成、晶体结构和实验表征,突出了分子结构的复杂细节及其对化学行为和反应性的影响 (Cao 等人,2010)

抗菌和抗癌活性

多项研究合成了含有 1,2,3-三唑、1,2,4-恶二唑和哌啶基的化合物并评估了它们的生物活性,重点关注它们的抗菌和抗癌特性。这些研究通常导致发现具有显着生物活性的化合物,表明它们作为开发新治疗剂的先导化合物的潜力。对“合成、结构探索和新型生物活性杂环的 Hirshfeld 表面分析”和“2-氟-N-(3-甲基硫代-1H-1,2,4-三唑-5-基)苯甲酰胺的无催化剂和无溶剂合成”等化合物的研究例证了这一方法,展示了这些化学框架在药物发现中的潜力 (Prasad 等人,2018); (Moreno-Fuquen 等人,2019)

分子对接和药物设计

杂环化合物的设计和合成通常涉及计算研究,以预测它们与生物靶标的相互作用。分子对接研究有助于识别具有潜在生物活性的有希望的化合物,指导合成具有改进的功效和选择性的新分子。例如,对“合成和分子对接研究,将新的 1,3-恶唑与吡啶基-吡唑啉结合作为抗癌和抗菌剂”的研究将合成化学与计算方法相结合,以发现新的治疗候选物 (Katariya 等人,2021)

属性

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-13-6-3-4-8-15(13)18-20-17(27-22-18)10-14-7-5-9-25(11-14)19(26)16-12-24(2)23-21-16/h3-4,6,8,12,14H,5,7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDBJYLOTWIERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CN(N=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。